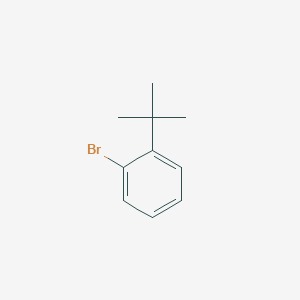

1-Bromo-2-(tert-Butyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(tert-Butyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(tert-Butyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRKVAAKZIVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474768 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-99-6 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Bromo-2-(tert-Butyl)benzene from 2-tert-butylaniline

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(tert-Butyl)benzene from 2-tert-butylaniline

This guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(tert-Butyl)benzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The primary synthetic route discussed is the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides.[3][4] This process involves the diazotization of the starting material, 2-tert-butylaniline, followed by a copper-catalyzed displacement of the diazonium group with a bromide ion.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages:

-

Diazotization: 2-tert-butylaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr).[5] The reaction, carried out at low temperatures (0-10°C) to ensure the stability of the diazonium salt, converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).[1][2]

-

Sandmeyer Reaction: The resulting aryldiazonium salt is then subjected to a substitution reaction with a copper(I) salt, such as copper(I) bromide.[3][6] However, the cited protocol utilizes copper powder, which facilitates a similar transformation.[1][2] The diazonium group is an excellent leaving group (releasing stable N₂ gas), and the copper catalyst facilitates the substitution with a bromide ion to yield the final product, 1-Bromo-2-(tert-Butyl)benzene.[1][2]

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of 1-Bromo-2-(tert-Butyl)benzene.[1][2]

2.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-tert-butylaniline | 149.23 | 7.46 g (15.6 mL) | 50 |

| Hydrobromic Acid (40% w/w) | 80.91 | 15 mL | - |

| Sodium Nitrite | 69.00 | 7.55 g | 110 |

| Copper Powder | 63.55 | 0.20 g | - |

| Deionized Water | 18.02 | 10 mL + 80 mL | - |

| Diethyl Ether | 74.12 | 3 x 100 mL | - |

| Potassium Hydroxide (10% soln) | 56.11 | As needed | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

2.2 Procedure

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-tert-butylaniline (7.46 g, 50 mmol) in 40% w/w hydrobromic acid (15 mL).

-

Cool the solution to below 5°C using an ice/salt bath.

-

Prepare a solution of sodium nitrite (7.55 g, 0.11 mol) in deionized water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over a period of 2 hours. It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent decomposition of the diazonium salt.

-

-

Sandmeyer Reaction:

-

Once the diazotization is complete, add copper powder (0.20 g) to the reaction mixture in portions.

-

A vigorous evolution of nitrogen gas will be observed. Proceed with caution.

-

After the vigorous gas evolution subsides, warm the reaction mixture to 50°C and maintain this temperature for 30 minutes.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute it with 80 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with a 10% potassium hydroxide (KOH) solution, followed by water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Yield

The identity and purity of the synthesized 1-Bromo-2-(tert-Butyl)benzene can be confirmed through various analytical techniques.

3.1 Quantitative Data

| Parameter | Value | Reference |

| Yield | 2.88 g (27%) | [1][2] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Boiling Point | 85 °C (3 mmHg) | [1][2] |

| 96-98 °C (12 Torr) | [1] | |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

3.2 Spectroscopic Data

The structure of the product was confirmed by ¹H NMR spectroscopy.[1][2]

| ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ) | Description |

| 7.58 ppm | multiplet, 1H, Aromatic |

| 7.45 ppm | multiplet, 1H, Aromatic |

| 7.24 ppm | multiplet, 1H, Aromatic |

| 7.02 ppm | multiplet, 1H, Aromatic |

| 1.51 ppm | singlet, 9H, tert-Butyl |

References

- 1. 1-Bromo-2-(tert-butyl)benzene CAS#: 7073-99-6 [m.chemicalbook.com]

- 2. 1-Bromo-2-(tert-butyl)benzene | 7073-99-6 [chemicalbook.com]

- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-Bromo-2-(tert-Butyl)benzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 1-Bromo-2-(tert-butyl)benzene. This sterically hindered aryl halide is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Core Chemical and Physical Properties

1-Bromo-2-(tert-butyl)benzene is a colorless to light yellow liquid at room temperature.[1] Its bulky tert-butyl group, positioned ortho to the bromine atom, imparts significant steric hindrance, which profoundly influences its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of 1-Bromo-2-(tert-Butyl)benzene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃Br | [2][3][4] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| CAS Number | 7073-99-6 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 96-98 °C at 12 Torr (16 mmHg) | [2] |

| 221.0 ± 9.0 °C at 760 mmHg | [3] | |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | Not available (liquid at room temperature) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ether, benzene, xylene, and chlorobenzene. | |

| Storage | Keep in a dark place, sealed in a dry container at room temperature. | [2] |

Table 2: Spectroscopic Data for 1-Bromo-2-(tert-Butyl)benzene

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (m, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.24 (m, 1H, Ar-H), 7.02 (m, 1H, Ar-H), 1.51 (s, 9H, C(CH₃)₃) | [2] |

Synthesis of 1-Bromo-2-(tert-Butyl)benzene

There are two primary synthetic routes to obtain 1-Bromo-2-(tert-butyl)benzene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Sandmeyer-type Reaction from 2-tert-Butylaniline

This is a reliable method for the specific synthesis of the ortho-isomer.[2]

Experimental Protocol:

-

Diazotization: Dissolve 2-tert-butylaniline (7.46 g, 50 mmol) in 40% w/w hydrobromic acid (15 mL) and cool the solution to below 5 °C in an ice/salt bath.

-

Slowly add a solution of sodium nitrite (7.55 g, 0.11 mol) in 10 mL of water over 2 hours, maintaining the temperature below 10 °C.

-

Sandmeyer Reaction: After the diazotization is complete, add copper powder (0.20 g) to the reaction mixture.

-

Caution: A vigorous evolution of nitrogen gas will occur. It is crucial to perform this step in a well-ventilated fume hood with appropriate safety measures.

-

After the gas evolution subsides, maintain the reaction mixture at 50 °C for 30 minutes.

-

Work-up: Dilute the mixture with 80 mL of water and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with 10% potassium hydroxide solution and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under vacuum and purify the residue by silica gel chromatography.

-

Further purify the product by vacuum distillation (85 °C at 3 mmHg) to yield 1-Bromo-2-(tert-butyl)benzene (2.88 g, 27% yield).[2]

Electrophilic Bromination of tert-Butylbenzene

This route involves the initial synthesis of tert-butylbenzene followed by bromination. However, achieving high ortho-selectivity is challenging due to the para-directing nature of the tert-butyl group.[1]

Step 1: Friedel-Crafts Alkylation of Benzene

Experimental Protocol:

-

Cool benzene in an ice bath and add anhydrous aluminum chloride (AlCl₃).

-

Slowly add tert-butyl chloride to the cooled mixture to control the exothermic reaction.

-

After the addition is complete and the evolution of hydrogen chloride gas has ceased, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash, dry, and purify by distillation to obtain tert-butylbenzene.

Step 2: ortho-Selective Bromination of tert-Butylbenzene

Direct bromination of tert-butylbenzene with bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃) predominantly yields the para-isomer, 1-bromo-4-(tert-butyl)benzene.[1] Achieving ortho-selectivity requires specific strategies:

-

Directed ortho-Metalation (DoM): A potential, though not explicitly documented for this specific transformation, strategy involves the use of a directing group. For instance, if a suitable directing group is present on the tert-butylbenzene ring, it can direct lithiation to the ortho position, followed by quenching with a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide). This approach offers high regioselectivity but requires the introduction and potential subsequent removal of the directing group.

Chemical Reactivity

The reactivity of 1-Bromo-2-(tert-butyl)benzene is dominated by the presence of the bulky tert-butyl group, which sterically hinders reactions at the ortho position and influences the electronic properties of the aromatic ring. It is a key intermediate in various cross-coupling reactions.

Grignard Reagent Formation

1-Bromo-2-(tert-butyl)benzene can be converted to its corresponding Grignard reagent, 2-(tert-butyl)phenylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile for the formation of new carbon-carbon bonds.

Proposed Experimental Protocol:

-

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 1-Bromo-2-(tert-butyl)benzene (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the reaction. Gentle heating may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of 2-(tert-butyl)phenylmagnesium bromide can be used directly in subsequent reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming biaryl compounds. Due to the steric hindrance of 1-Bromo-2-(tert-butyl)benzene, the choice of a suitable bulky phosphine ligand is crucial for achieving good yields.

Proposed Experimental Protocol:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-2-(tert-butyl)benzene (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a bulky phosphine ligand like SPhos or XPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add an anhydrous solvent, typically toluene or 1,4-dioxane.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, leading to the synthesis of arylamines. Again, the use of bulky, electron-rich phosphine ligands is essential to overcome the steric hindrance of the substrate.

Proposed Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine 1-Bromo-2-(tert-butyl)benzene (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%) or a preformed catalyst like a G3-palladacycle, a bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos; 4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq) in a Schlenk tube.

-

Add an anhydrous solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture with stirring at 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

1-Bromo-2-(tert-butyl)benzene is a sterically encumbered yet synthetically versatile building block. While its synthesis, particularly with high ortho-selectivity via bromination of tert-butylbenzene, presents challenges, reliable methods like the Sandmeyer-type reaction provide access to this valuable compound. Its reactivity in key cross-coupling reactions, though requiring careful optimization with appropriate bulky ligands, opens avenues for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of 1-Bromo-2-(tert-butyl)benzene in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-(tert-Butyl)benzene

This technical guide provides a comprehensive overview of the key physical properties of 1-Bromo-2-(tert-Butyl)benzene, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated physical data, detailed experimental methodologies for the synthesis and purification of the compound, and a workflow diagram illustrating its synthetic pathway.

Physical Properties

The physical characteristics of 1-Bromo-2-(tert-Butyl)benzene are crucial for its handling, purification, and application in further chemical reactions. The boiling point is particularly important for purification by distillation, while density is a fundamental physical constant.

Table 1: Physical Properties of 1-Bromo-2-(tert-Butyl)benzene

| Physical Property | Value | Conditions |

| Boiling Point | 96-98 °C | at 12 Torr[1] |

| 221.0 ± 9.0 °C | at 760 mmHg[2] | |

| 85 °C | at 3 mmHg[1][3] | |

| Density | 1.236 ± 0.06 g/cm³ | Predicted[1] |

| 1.2 ± 0.1 g/cm³ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1-Bromo-2-(tert-Butyl)benzene, a process during which the boiling point is a critical parameter for purification.

2.1. Synthesis from 2-tert-Butylaniline via Diazotization

A common laboratory-scale synthesis involves the conversion of 2-tert-butylaniline to the target compound through a diazotization reaction followed by a Sandmeyer-type reaction.[1][3]

Protocol:

-

Diazotization: 2-tert-butylaniline (50 mmol) is dissolved in 40% (w/w) hydrobromic acid (15 mL). The solution is cooled to below 5 °C in an ice/salt bath.

-

A solution of sodium nitrite (0.11 mol) in 10 mL of water is added dropwise over 2 hours, ensuring the temperature does not exceed 10 °C.

-

Sandmeyer Reaction: After the diazotization is complete, copper powder (0.20 g) is added to the reaction mixture. The mixture is carefully refluxed. Note: This step can result in vigorous evolution of nitrogen gas.

-

Once the vigorous gas evolution subsides, the reaction is maintained at 50 °C for 30 minutes.

-

Work-up and Purification: The reaction mixture is cooled and then diluted with 80 mL of water.

-

The aqueous layer is extracted three times with diethyl ether (100 mL each).

-

The combined organic layers are washed with a 10% potassium hydroxide solution and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (vacuum concentration).

-

The crude product is further purified by silica gel chromatography.

-

Final Distillation: The purified product is distilled at 85 °C under a vacuum of 3 mmHg to yield pure 1-Bromo-2-(tert-Butyl)benzene.[1][3]

2.2. Synthesis from Benzene via Friedel-Crafts Alkylation and Bromination

An alternative pathway involves the synthesis of the precursor, tert-butylbenzene, followed by its bromination.[4]

Protocol:

-

Step 1: Friedel-Crafts Alkylation to form tert-Butylbenzene:

-

Benzene is cooled in an ice bath. Anhydrous aluminum chloride (a Lewis acid catalyst) is added.

-

Tert-butyl chloride is added slowly to the cooled mixture to control the exothermic reaction. A large excess of benzene is often used to minimize overalkylation.

-

-

Step 2: Electrophilic Aromatic Bromination:

-

The resulting tert-butylbenzene is dissolved in a suitable solvent.

-

A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.

-

Molecular bromine (Br₂) is then added to the mixture. The bulky tert-butyl group is an ortho-, para-directing group; however, due to significant steric hindrance, the para-substituted product is typically favored. Specific reaction conditions must be optimized to maximize the yield of the ortho-isomer, 1-Bromo-2-(tert-Butyl)benzene.[4]

-

Synthesis Workflow Visualization

The following diagram illustrates the logical steps for the synthesis of 1-Bromo-2-(tert-Butyl)benzene starting from benzene, as described in section 2.2.

References

The Ortho-tert-Butyl Group: A Technical Guide to its Profound Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group, -C(CH₃)₃, is a cornerstone of modern organic chemistry, renowned for the significant steric bulk it imparts. When positioned at the ortho-position of an aromatic ring, its steric influence is particularly pronounced, offering a powerful tool to modulate molecular conformation, reactivity, and biological activity. This in-depth technical guide explores the multifaceted steric hindrance effects of the ortho-tert-butyl group, providing quantitative data, detailed experimental methodologies, and visual representations of key chemical principles. Understanding and harnessing these effects are critical for rational molecular design in fields ranging from catalysis to medicinal chemistry.

Data Presentation: Quantifying the Steric Impact

The steric hindrance of the ortho-tert-butyl group manifests in measurable changes in reaction rates, molecular geometry, and spectroscopic properties. The following tables summarize quantitative data, offering a comparative analysis against less sterically hindered analogues.

Table 1: Kinetic Effects of the Ortho-tert-Butyl Group

| Reaction Type | Substrate | Relative Rate (k_rel) | Conditions | Reference Compound (k_rel=1) |

| Electrophilic Nitration | tert-Butylbenzene | 0.16 (ortho) | HNO₃/H₂SO₄ | Benzene |

| 0.03 (meta) | ||||

| 0.81 (para) | ||||

| SN2 Reaction | ortho-tert-Butylbenzyl bromide | Significantly slower than p-isomer | Solvolysis | para-tert-Butylbenzyl bromide |

| Ester Hydrolysis (Acid-Catalyzed) | tert-Butyl formate | 2.7 x 10⁻³ M⁻¹s⁻¹ (k_A) | Aqueous | Methyl formate |

| Ester Hydrolysis (Base-Catalyzed) | tert-Butyl formate | 1.7 M⁻¹s⁻¹ (k_B) | Aqueous | Methyl formate |

Table 2: Spectroscopic Effects of the Ortho-tert-Butyl Group

| Spectroscopic Technique | Compound | Observed Shift/Frequency | Comparison Compound | Comparison Shift/Frequency |

| ¹H NMR (δ, ppm) | 2-tert-Butylanisole | 1.41 (t-Bu), 3.82 (OMe) | 2-Methylanisole | 2.25 (Me), 3.80 (OMe) |

| ¹³C NMR (δ, ppm) | 2-tert-Butylanisole | 30.1 (C(CH₃)₃), 35.2 (C(CH₃)₃) | 2-Methylanisole | 15.8 (CH₃) |

| IR (cm⁻¹) | 2,6-di-tert-Butylphenol | 3640 (O-H stretch) | Phenol | ~3600 (O-H stretch) |

| 2-tert-Butylphenol | 3647 (cis O-H), 3608 (trans O-H) | Phenol | ~3600 (O-H stretch) |

Table 3: Bond Lengths and Angles Influenced by the Ortho-tert-Butyl Group

| Compound | Bond/Angle | Value |

| 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | C(aromatic)-C(t-Bu) | ~1.54 Å |

| C(aromatic)-C(aromatic) | 1.38 - 1.40 Å | |

| C-C-O (phenolic) | 119.21° | |

| 2,4,6-tri-tert-butylaniline | C-N | 1.41 Å |

| C-C(t-Bu) (ortho) | 1.55 Å | |

| C-C(t-Bu) (para) | 1.54 Å | |

| C-N-H angle | 113.5° |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Synthesis of 2,6-Di-tert-butylaniline

Objective: To synthesize a sterically hindered aniline derivative.

Materials:

-

Aniline

-

tert-Butyl chloride

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Toluene or Xylene (inert solvent)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the strong base (e.g., sodium hydride) to the inert solvent (e.g., toluene) under a nitrogen atmosphere.

-

Slowly add aniline to the stirred suspension at room temperature.

-

Heat the mixture to reflux to ensure complete deprotonation of the aniline.

-

Cool the reaction mixture to room temperature and add tert-butyl chloride dropwise via the dropping funnel.

-

Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess base with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,6-di-tert-butylaniline.[1]

Protocol 2: Determination of Taft Steric Parameter (E_s) via Acid-Catalyzed Ester Hydrolysis

Objective: To quantify the steric effect of a substituent by measuring the rate of acid-catalyzed hydrolysis of a corresponding ester.

Materials:

-

Ester of the substituent of interest (e.g., ethyl acetate for the ethyl group)

-

Reference ester (e.g., methyl acetate)

-

Hydrochloric acid (HCl) or other strong acid catalyst

-

Standardized sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Thermostated water bath

-

Burette, pipettes, and conical flasks

Procedure:

-

Prepare a solution of the ester in a suitable solvent (e.g., aqueous acetone) and a separate solution of the acid catalyst.

-

Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

-

Initiate the reaction by mixing the ester and acid solutions. Start a timer immediately.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of the standardized NaOH solution.

-

Back-titrate the unreacted NaOH with a standardized HCl solution using phenolphthalein as an indicator to determine the amount of acetic acid produced.[1][2][3]

-

The concentration of the ester at each time point can be calculated from the amount of acetic acid formed.

-

Plot ln([Ester]) versus time. The slope of the resulting straight line is the pseudo-first-order rate constant, k.

-

Repeat the experiment with the reference ester (methyl acetate) under identical conditions to obtain its rate constant, k₀.

-

Calculate the Taft steric parameter, E_s, using the following equation: E_s = log(k/k₀)

Protocol 3: Synthesis of 2-tert-butyl-4-methylphenol

Objective: To synthesize a sterically hindered phenol via Friedel-Crafts alkylation.

Materials:

-

p-Cresol

-

tert-Butanol

-

Sulfided silica catalyst

-

Standard laboratory glassware for heating and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge p-cresol and the sulfided silica catalyst. The catalyst loading is typically around 10-15 wt% based on the mass of p-cresol.

-

Heat the mixture to the reaction temperature (e.g., 80°C).

-

Slowly add tert-butanol to the reaction mixture over a period of several hours (e.g., 3 hours). The molar ratio of tert-butanol to p-cresol is typically 1:1.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period (e.g., 1 hour) to ensure complete reaction.

-

Monitor the reaction progress by GC.

-

Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation under reduced pressure to yield 2-tert-butyl-4-methylphenol.[4]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of the ortho-tert-butyl group.

Caption: SN2 reaction hindrance by an ortho-tert-butyl group.

Caption: Energy profile of hindered rotation around a C-C single bond.

Caption: Product distribution in electrophilic aromatic substitution.

Conclusion

The ortho-tert-butyl group exerts a profound and predictable steric influence on molecular properties and reactivity. Its ability to shield reaction centers, lock conformations, and direct the course of chemical transformations makes it an invaluable tool in the design of novel molecules. For researchers in drug development, the strategic placement of an ortho-tert-butyl group can enhance metabolic stability and improve receptor selectivity. In the field of materials science and catalysis, it enables the fine-tuning of ligand architecture and the creation of unique reactive environments. A thorough understanding of the principles and quantitative data presented in this guide is essential for the effective application of the ortho-tert-butyl group in innovative chemical design and synthesis.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of 2-tert-Butylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 2-tert-butylbromobenzene. While specific quantitative data for this exact substrate is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry, data from closely related analogs, and general experimental methodologies to predict and explain the regioselectivity of key EAS reactions. The directing effects of both the tert-butyl and bromo substituents are examined, with a significant emphasis on the role of steric hindrance in determining product distribution. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a robust framework for predicting reaction outcomes and designing synthetic routes involving this and structurally similar compounds.

Introduction: The Interplay of Steric and Electronic Effects

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic and steric properties of the existing substituents. In the case of 2-tert-butylbromobenzene, the substitution pattern is governed by the interplay between the activating, ortho-para directing tert-butyl group and the deactivating, ortho-para directing bromo group.

The tert-butyl group is a moderately activating group due to its electron-donating inductive effect.[1] However, its most significant influence is its substantial steric bulk, which dramatically hinders electrophilic attack at the adjacent ortho position. The bromine atom, while also an ortho-para director through resonance, is a deactivating group overall due to its strong inductive electron-withdrawing effect. In di-substituted systems like 2-tert-butylbromobenzene, the more powerfully activating group, in this case, the tert-butyl group, will primarily dictate the position of further substitution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Based on the directing effects of the two substituents, we can predict the likely positions of electrophilic attack on the 2-tert-butylbromobenzene ring. The available positions for substitution are C3, C4, C5, and C6.

-

Position 3 (ortho to tert-butyl, meta to bromo): This position is severely sterically hindered by the adjacent bulky tert-butyl group, making electrophilic attack highly unfavorable.

-

Position 4 (meta to tert-butyl, para to bromo): While accessible, substitution at this position is directed by the deactivating bromo group and is meta to the activating tert-butyl group, making it a less favored site.

-

Position 5 (para to tert-butyl, meta to bromo): This position is electronically activated by the para-directing tert-butyl group and is the least sterically hindered of the activated positions. This is predicted to be the major site of electrophilic attack.

-

Position 6 (ortho to bromo, ortho to tert-butyl): Similar to position 3, this site is sterically hindered by the tert-butyl group, although to a slightly lesser extent.

Therefore, the primary product of most electrophilic aromatic substitution reactions on 2-tert-butylbromobenzene is expected to be the 1-bromo-2-tert-butyl-5-substituted benzene derivative.

A logical workflow for predicting the major product is outlined below:

Caption: Predictive workflow for EAS on 2-tert-butylbromobenzene.

Quantitative Data from Analogous Systems

While specific quantitative data for 2-tert-butylbromobenzene is scarce, the nitration of tert-butylbenzene provides a valuable point of comparison, clearly demonstrating the impact of the tert-butyl group's steric hindrance.

| Reactant | Electrophilic Substitution | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| tert-Butylbenzene | Nitration | 12 | 8.5 | 79.5 | [1][2] |

This data strongly supports the prediction that electrophilic attack on 2-tert-butylbromobenzene will overwhelmingly favor the position para to the tert-butyl group.

Key Electrophilic Aromatic Substitution Reactions: Protocols and Expected Outcomes

This section outlines generalized experimental protocols for key EAS reactions. These are intended as a starting point for researchers and may require optimization for the specific substrate.

Nitration

Expected Major Product: 1-Bromo-2-tert-butyl-5-nitrobenzene

General Experimental Protocol:

-

To a stirred solution of 2-tert-butylbromobenzene in a suitable solvent (e.g., glacial acetic acid or dichloromethane), cooled in an ice bath (0-5 °C), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

Conformational Analysis of 1-Bromo-2-(tert-Butyl)benzene: An In-depth Technical Guide

Introduction

1-Bromo-2-(tert-butyl)benzene is a sterically hindered aromatic compound that serves as a valuable intermediate in organic synthesis. The presence of a bulky tert-butyl group adjacent to a bromine atom on the benzene ring introduces significant steric strain, which governs the molecule's conformational preferences and reactivity. Understanding the conformational landscape of this molecule is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies. This technical guide provides a comprehensive overview of the conformational analysis of 1-Bromo-2-(tert-butyl)benzene, detailing its synthesis, spectroscopic characterization, and the experimental and computational methods used to probe its dynamic nature.

Synthesis of 1-Bromo-2-(tert-Butyl)benzene

The synthesis of 1-Bromo-2-(tert-butyl)benzene is typically achieved through a two-step process involving the Friedel-Crafts alkylation of benzene followed by the selective bromination of the resulting tert-butylbenzene.[1]

Step 1: Friedel-Crafts Alkylation of Benzene

The initial step involves the reaction of benzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction yields tert-butylbenzene. To minimize over-alkylation, an excess of benzene is often employed.[1]

Step 2: Bromination of tert-Butylbenzene

The subsequent bromination of tert-butylbenzene with molecular bromine (Br₂) and a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), introduces a bromine atom onto the aromatic ring.[1] The tert-butyl group is an ortho, para-directing group; however, due to the significant steric hindrance it imposes, the major product is the para-substituted isomer, 1-bromo-4-(tert-butyl)benzene.[1] The synthesis of the ortho-isomer, 1-Bromo-2-(tert-butyl)benzene, requires specific reaction conditions to favor its formation, often resulting in lower yields compared to the para isomer.

A logical workflow for the synthesis is depicted below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 1-Bromo-2-(tert-butyl)benzene.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet at a high field, while the four aromatic protons exhibit a complex multiplet pattern in the downfield region due to ortho, meta, and para couplings.

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-2-(tert-Butyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | m | 1H | Aromatic CH |

| 7.45 | m | 1H | Aromatic CH |

| 7.24 | m | 1H | Aromatic CH |

| 7.02 | m | 1H | Aromatic CH |

| 1.51 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Bromo-2-(tert-Butyl)benzene

| Carbon Environment | Predicted Chemical Shift (δ) ppm |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-C(CH₃)₃ | 145 - 155 |

| Aromatic CH | 125 - 140 |

| Quaternary C of tert-butyl | 35 - 45 |

| Methyl C of tert-butyl | 30 - 35 |

Conformational Analysis

The core of this technical guide focuses on the conformational analysis of 1-Bromo-2-(tert-butyl)benzene, which is dictated by the rotation around the C-C bond connecting the tert-butyl group to the benzene ring. Due to the significant steric interaction between the bulky tert-butyl group and the adjacent bromine atom, this rotation is hindered, leading to a notable rotational energy barrier.

Experimental Protocol: Dynamic NMR Spectroscopy for Rotational Barrier Determination

Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique to quantify the energy barrier for conformational exchange processes, such as bond rotation.[2][3][4]

Methodology:

-

Sample Preparation: A solution of 1-Bromo-2-(tert-butyl)benzene is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene or dichloromethane).

-

Variable-Temperature NMR Measurements: A series of ¹H or ¹³C NMR spectra are acquired at different temperatures. At high temperatures, where the rotation around the C-C bond is fast on the NMR timescale, the signals for the methyl groups of the tert-butyl substituent will appear as a single, sharp peak due to time-averaging. As the temperature is lowered, the rate of rotation decreases.

-

Coalescence Temperature Determination: At a specific temperature, known as the coalescence temperature (Tc), the individual signals for the non-equivalent methyl groups (in the slowed rotation regime) will broaden and merge into a single broad peak.

-

Lineshape Analysis: A more rigorous approach involves a complete lineshape analysis of the temperature-dependent spectra. This method simulates the experimental spectra using the Bloch equations modified for chemical exchange, allowing for the determination of the rate constant (k) for rotation at each temperature.

-

Eyring Equation and Activation Parameters: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated at the coalescence temperature using the following equation:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where R is the gas constant and k is the rate constant at Tc. By plotting ln(k/T) versus 1/T (an Eyring plot), the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined.

A schematic representation of the DNMR workflow is provided below.

Computational Protocol: Dihedral Angle Scan using Gaussian

Computational chemistry provides a powerful means to investigate the conformational preferences and rotational energy profile of molecules. A dihedral angle scan using a quantum mechanics software package like Gaussian can be employed to calculate the potential energy surface for the rotation of the tert-butyl group.[5][6][7][8]

Methodology:

-

Molecule Building and Initial Optimization: The structure of 1-Bromo-2-(tert-butyl)benzene is built using a molecular modeling program. An initial geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Defining the Dihedral Angle: The dihedral angle to be scanned is defined by four atoms: a methyl carbon of the tert-butyl group, the quaternary carbon of the tert-butyl group, the ipso-carbon of the benzene ring, and an adjacent carbon in the benzene ring.

-

Performing the Relaxed Potential Energy Surface (PES) Scan: A "relaxed" PES scan is set up in Gaussian. This involves systematically varying the defined dihedral angle in a stepwise manner (e.g., in 10° increments over 360°) while allowing all other geometrical parameters (bond lengths, bond angles, and other dihedrals) to relax to their minimum energy at each step.

-

Data Extraction and Analysis: The energy at each step of the scan is extracted from the Gaussian output file. A plot of the relative energy versus the dihedral angle is then generated.

-

Identifying Minima and Maxima: The minima on the potential energy surface correspond to the stable conformers of the molecule, while the maxima represent the transition states for the rotation. The energy difference between the lowest energy conformer and the highest energy transition state gives the calculated rotational energy barrier.

The logical flow of a computational dihedral scan is illustrated below.

Expected Results:

The computational analysis is expected to reveal that the lowest energy conformation of 1-Bromo-2-(tert-butyl)benzene is one where the methyl groups of the tert-butyl substituent are staggered with respect to the benzene ring to minimize steric interactions with the ortho-bromine atom. The transition state for rotation would likely involve an eclipsed conformation, where a methyl group passes over the bromine atom, resulting in a significant steric clash and a high energy barrier.

Table 3: Hypothetical Calculated Conformational Data for 1-Bromo-2-(tert-Butyl)benzene

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Staggered (Minimum) | ~60° | 0 |

| Eclipsed (Transition State) | ~0° | Calculated Rotational Barrier |

Note: The values in this table are hypothetical and would need to be determined through actual computational calculations as described in the protocol.

Conclusion

The conformational analysis of 1-Bromo-2-(tert-butyl)benzene is a multifaceted endeavor that combines synthetic chemistry, spectroscopic techniques, and computational modeling. The significant steric hindrance imposed by the adjacent tert-butyl and bromo substituents results in a restricted rotation around the C-C bond, a phenomenon that can be quantitatively investigated using dynamic NMR spectroscopy and computational methods. While specific experimental data on the rotational barrier and precise dihedral angles for this molecule are not extensively documented, the established protocols outlined in this guide provide a robust framework for its comprehensive conformational analysis. Such studies are essential for a deeper understanding of the structure-reactivity relationships in sterically congested aromatic systems and for the informed application of 1-Bromo-2-(tert-butyl)benzene in the development of new chemical entities.

References

- 1. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. google.com [google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. gaussian.com [gaussian.com]

A Technical Guide to the Solubility of 1-Bromo-2-(tert-Butyl)benzene in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2-(tert-butyl)benzene, a key intermediate in pharmaceutical synthesis.[1] Given the general absence of specific, publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for the empirical determination of its solubility profile. This approach is designed to empower researchers in drug development and organic synthesis with both the theoretical framework and the practical tools necessary to effectively utilize this compound.

Molecular Structure and its Implications for Solubility

1-Bromo-2-(tert-butyl)benzene (MW: 213.11 g/mol ) is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a bulky tert-butyl group at the ortho position.[2][3] This unique structure is the primary determinant of its physical and chemical properties, including its solubility.

-

Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic.

-

Bromine Substituent: The bromine atom introduces a degree of polarity due to the difference in electronegativity between carbon and bromine, creating a C-Br dipole. However, aryl halides are generally considered to be of low polarity.

-

Tert-Butyl Group: This large, nonpolar alkyl group significantly contributes to the molecule's overall nonpolar character and introduces considerable steric hindrance around the bromine atom.[3]

The combination of a large nonpolar surface area (benzene ring and tert-butyl group) with a weakly polar C-Br bond suggests that 1-Bromo-2-(tert-butyl)benzene is a predominantly nonpolar to weakly polar molecule. This molecular profile is critical for predicting its behavior in various solvents.

The Guiding Principle: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[7]

-

Polar Solvents (e.g., water, methanol, ethanol) have molecules with significant charge separation (large dipole moments) and/or the ability to form strong hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) have molecules with minimal charge separation and are dominated by weaker van der Waals or London dispersion forces.[8]

Based on its predominantly nonpolar structure, 1-Bromo-2-(tert-butyl)benzene is expected to exhibit poor solubility in highly polar, protic solvents like water and greater solubility in nonpolar or weakly polar organic solvents.[9][10] The energy required to disrupt the strong hydrogen bonding network of a solvent like water for the nonpolar solute to enter is energetically unfavorable.[10] Conversely, the intermolecular forces in a nonpolar solvent are more easily overcome and replaced by similar forces between the solvent and the nonpolar solute.[11]

Predictive Solubility Profile

While empirical data is the gold standard, a predictive assessment can guide solvent selection. The following table categorizes common organic solvents by their polarity (indicated by the dielectric constant, ε) and predicts the likely solubility of 1-Bromo-2-(tert-butyl)benzene.[12][13][14]

| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Predicted Solubility | Rationale |

| Water | 80.1 | Polar Protic | Insoluble | Highly polar, strong H-bonding network.[10][15] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Moderate to High | High polarity may be overcome by its large, dispersible nature. |

| Acetonitrile | 37.5 | Polar Aprotic | Moderate | Polar nature may limit solubility compared to less polar options. |

| Methanol | 32.7 | Polar Protic | Low | Polarity and H-bonding will likely hinder dissolution. |

| Ethanol | 24.5 | Polar Protic | Low to Moderate | Less polar than methanol, may show slightly better solubility. |

| Acetone | 20.7 | Polar Aprotic | Moderate to High | Intermediate polarity makes it a versatile solvent. |

| Dichloromethane (DCM) | 8.93 | Weakly Polar | High | Similar low polarity to the solute. |

| Tetrahydrofuran (THF) | 7.58 | Weakly Polar | High | Aprotic ether with low polarity. |

| Diethyl Ether | 4.33 | Nonpolar | Very High | Classic nonpolar solvent, expected to be an excellent solvent. |

| Toluene | 2.38 | Nonpolar | Very High | Aromatic nature is compatible with the solute's benzene ring. |

| Hexane | 1.88 | Nonpolar | Very High | Highly nonpolar, ideal for dissolving nonpolar compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[16][17]

Objective

To determine the equilibrium solubility of 1-Bromo-2-(tert-butyl)benzene in a selected solvent at a controlled temperature.

Materials and Equipment

-

1-Bromo-2-(tert-butyl)benzene (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Bromo-2-(tert-butyl)benzene to a series of vials. The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary time-to-equilibrium study to validate this duration.[16]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.[17]

-

-

Analysis:

-

The concentration of the solute in the filtered solution is determined using a pre-validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of known concentrations of 1-Bromo-2-(tert-butyl)benzene.

-

Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

The entire process should be repeated at different temperatures to understand the thermodynamic properties of dissolution.[18]

Caption: Isothermal shake-flask method workflow.

Causality and Self-Validation in Experimental Design

-

Why Excess Solute? The presence of undissolved solid is the definitive indicator that the solution is saturated and at equilibrium. Without it, one would only be measuring the concentration of an undersaturated solution.[19]

-

Why Constant Temperature? Solubility is highly temperature-dependent.[18] Maintaining a constant temperature is crucial for reproducibility and for defining the precise conditions under which the solubility value is valid.[17]

-

Why Filtration? Microscopic, undissolved particles can remain suspended in the supernatant, leading to erroneously high solubility measurements. A 0.22 µm filter effectively removes these particulates, ensuring only the dissolved solute is analyzed.[17]

-

Why a Validated Analytical Method? The accuracy of the final solubility value is entirely dependent on the accuracy of the concentration measurement. A validated HPLC or GC method with a proper calibration curve ensures this final step is reliable.

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(3), 246. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

University of California, Davis. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Quora. (2017). What is the rule of like dissolves like? Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-tert-butylbenzene. Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-2-(tert-butyl)benzene. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2018). Aryl halides are insoluble in water but soluble in organic compounds. Why? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

YouTube. (2025). What Is The "Like Dissolves Like" Principle? Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Aryl Halides. Retrieved from [Link]

-

PubMed Central (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch23 : Aryl Halides. Retrieved from [Link]

Sources

- 1. 1-Bromo-2-(tert-butyl)benzene CAS#: 7073-99-6 [m.chemicalbook.com]

- 2. 1-Bromo-2-tert-butylbenzene | C10H13Br | CID 11959050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 | Benchchem [benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 13. Dielectric Constant [macro.lsu.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. solubility experimental methods.pptx [slideshare.net]

The Evolution of Synthetic Strategies for Sterically Hindered Aryl Bromides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science, often hinges on the ability to form carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Sterically hindered aryl bromides, characterized by bulky substituents ortho to the bromine atom, have historically posed a significant challenge to synthetic chemists. Their reduced reactivity in classical cross-coupling reactions has necessitated the development of innovative catalytic systems and methodologies. This technical guide provides an in-depth exploration of the history, discovery, and modern applications of sterically hindered aryl bromides, with a focus on the pivotal cross-coupling reactions that have enabled their use as valuable building blocks. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in the field.

A Historical Perspective: Overcoming Steric Obstacles

The journey to effectively utilize sterically hindered aryl bromides in synthesis is a story of overcoming significant reactivity barriers. Early methodologies, while groundbreaking for their time, often proved inadequate for these challenging substrates.

The Limitations of Classical Methods: The Ullmann Condensation

The Ullmann condensation, first reported in the early 20th century, was one of the earliest methods for forming aryl-aryl and aryl-ether bonds. This copper-catalyzed reaction, however, typically requires harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. For sterically hindered aryl bromides, these conditions often lead to low yields or complete failure of the reaction due to the difficulty of the substrates undergoing the necessary reaction steps.

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions. These reactions, operating under milder conditions with catalytic amounts of palladium, offered unprecedented efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling: A Paradigm Shift

First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling reaction has become one of the most widely used methods for C-C bond formation.[1][2][3] The reaction involves the cross-coupling of an organoboron compound with an organohalide. While the initial reports focused on less hindered substrates, the potential for coupling sterically demanding partners was soon recognized as a key area for development.

The Buchwald-Hartwig Amination: Forging C-N Bonds

Independently reported by the laboratories of Stephen L. Buchwald and John F. Hartwig in 1994, the Buchwald-Hartwig amination provided a powerful tool for the formation of carbon-nitrogen bonds.[4][5][6] This reaction, which couples amines with aryl halides, also faced initial limitations with sterically hindered substrates. The subsequent development of specialized ligands was crucial to expanding its scope.[6]

The Ligand Revolution: Enabling the Coupling of Hindered Substrates

The single most important breakthrough in the coupling of sterically hindered aryl bromides was the design and synthesis of bulky, electron-rich phosphine ligands. These ligands play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Bulky Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are characterized by their large steric footprint.[7][8] This bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition of the sterically hindered aryl bromide.

-

Electron-Rich Nature: The electron-donating properties of these ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition step and promotes the final reductive elimination to release the product.

The interplay of steric and electronic properties of the phosphine ligand is paramount for achieving high yields in the coupling of sterically hindered aryl bromides.

Key Methodologies for Coupling Sterically Hindered Aryl Bromides

Several palladium-catalyzed cross-coupling reactions have been successfully adapted for use with sterically hindered aryl bromides through the use of advanced catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling remains a cornerstone for the formation of biaryl compounds from sterically hindered aryl bromides. The use of bulky, electron-rich phosphine ligands is essential for success.

Buchwald-Hartwig Amination

For the synthesis of sterically hindered anilines, the Buchwald-Hartwig amination is the method of choice. Modern catalyst systems allow for the coupling of a wide range of amines with ortho-substituted aryl bromides.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. It has been shown to be effective for the coupling of secondary alkylzinc halides with ortho-substituted aryl bromides, a transformation that can be challenging for other methods.[9][10][11]

Iron-Catalyzed Cross-Coupling

More recently, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-based methods. These systems have shown promise in the coupling of sterically encumbered aryl Grignard reagents.[12][13]

Quantitative Data on Coupling Reactions

The following tables summarize representative data for the coupling of sterically hindered aryl bromides using various modern catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 12 | 63 | [14] |

| 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (0.01) | R-Phos (0.03) | K₃PO₄·H₂O | Dioxane | 100 | 1 | 95 | [15] |

| 9-Bromoanthracene | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ (0.01) | R-Phos (0.03) | K₃PO₄·H₂O | Dioxane | 100 | 0.5 | 100 | [15] |

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOt-Bu | Toluene | 80 | 24 | 98 | [6] |

| 1-Bromo-2,6-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ | Toluene | 100 | 24 | 95 | [16] |

| 2-Bromo-m-xylene | n-Hexylamine | Pd(OAc)₂ (1) | RuPhos (1.5) | NaOt-Bu | Toluene | 100 | 18 | 92 | [6] |

Table 3: Negishi Coupling of Sterically Hindered Aryl Bromides

| Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 12 | 92 | [9][10] |

| 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 85 | [9][10] |

| 2-Bromotoluene | Cyclohexylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 88 | [9][10] |

Applications in Drug Development

The ability to efficiently couple sterically hindered aryl bromides has had a profound impact on the pharmaceutical industry. Many drug molecules contain biaryl or substituted aniline moieties where steric hindrance is a key feature for achieving the desired biological activity.

Losartan: An Angiotensin II Receptor Antagonist

The synthesis of Losartan, a widely prescribed antihypertensive drug, provides a classic example of the application of these methods. A key step in many synthetic routes to Losartan involves a Suzuki-Miyaura coupling to form the central biphenyl core. For instance, the coupling of a suitably functionalized bromobenzene derivative with a boronic acid is a critical transformation.[17][18][19][20][21]

Experimental Protocols

The following are generalized experimental protocols for key coupling reactions of sterically hindered aryl bromides. Note: These protocols are starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.[22]

-

Reagent Addition: To the reaction vessel, add the aryl boronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 3 equivalents), and the sterically hindered aryl bromide (1 equivalent).

-

Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 12-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).

-

Reagent Addition: Add the sterically hindered aryl bromide (1 equivalent) and the amine (1.1-1.2 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for the coupling of sterically hindered aryl bromides.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

References

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.com [research.com]

- 8. Stephen L. Buchwald - Google Scholar [scholar.google.com]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 12. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. moodle2.units.it [moodle2.units.it]

- 19. DE60304175T2 - METHOD FOR PRODUCING LOSARTAN AND LOSARTAN CALIUM SALT - Google Patents [patents.google.com]

- 20. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 21. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

potential applications of 2-tert-butylphenyl compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-tert-butylphenyl group, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and impactful component in the design and development of a wide array of therapeutic agents. Its unique steric and electronic properties contribute to enhanced metabolic stability, improved oral bioavailability, and potent and selective interactions with biological targets. This technical guide delves into the core applications of 2-tert-butylphenyl compounds in medicinal chemistry, presenting key examples, quantitative biological data, detailed experimental protocols, and visual representations of their mechanisms of action.

Prominent Examples of 2-tert-Butylphenyl Compounds in Medicine

The 2-tert-butylphenyl moiety is a key structural feature in several commercially successful drugs and widely studied bioactive compounds. These examples highlight the diverse therapeutic areas where this functional group has been successfully leveraged.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2] The 4-(tert-butyl)phenyl group in its analogue, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, plays a crucial role in its selectivity and binding affinity to the COX-2 enzyme.[3]

Probucol: A Lipid-Lowering Agent with Antioxidant Properties

Probucol is a diphenolic compound with potent antioxidant and lipid-lowering properties.[4] It has been used in the management of hypercholesterolemia and for the prevention of atherosclerosis.[5] The two 2,6-di-tert-butylphenol rings are central to its ability to scavenge free radicals and modulate cholesterol transport.[4]

Butylated Hydroxytoluene (BHT): A Synthetic Antioxidant with Therapeutic Potential

Butylated hydroxytoluene (BHT) is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[6][7] Its antioxidant properties stem from the sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[7][8] Beyond its preservative role, BHT has been investigated for its potential antiviral and anticancer activities.[9]

2,4-Di-tert-butylphenol (2,4-DTBP): A Natural Compound with Diverse Bioactivities

2,4-Di-tert-butylphenol is a naturally occurring compound found in various organisms that exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[10][11] Its therapeutic potential is an active area of research.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative 2-tert-butylphenyl compounds against various biological targets and cancer cell lines.

Table 1: Inhibitory Activity of 2-tert-Butylphenyl Compounds

| Compound | Target/Assay | Test System | IC50 Value | Reference |

| Celecoxib | COX-1 | Ovine | 30 µM | [3] |

| Celecoxib | COX-2 | Human | 50 nM | [3] |

| 2,4-Di-tert-butylphenol | DPPH Radical Scavenging | Chemical Assay | 60 µg/mL | [10] |

| 2,4-Di-tert-butylphenol | ABTS Radical Scavenging | Chemical Assay | 17 µg/mL | [10] |

| 2,4-Di-tert-butylphenol | Metal Chelating Activity | Chemical Assay | 20 µg/mL | [10] |

| Thiosemicarbazide derivative of BHT | DPPH Radical Scavenging | Chemical Assay | 68.03 ± 1.27 µM/mL | [12] |

| (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188) | SARS-CoV 3CLpro | Enzyme Assay | 12.9 ± 0.7 µM (antiviral EC50) | [3] |

Table 2: Anticancer Activity of 2,4-Di-tert-butylphenol (2,4-DTBP)

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 10 µg/mL | [13] |

| HTB-26 | Breast Cancer | 10 - 50 µM | [14] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | [14] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [14] |

| HCT116 | Colorectal Cancer | 22.4 µM | [14] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-tert-butylphenyl compounds are mediated through their interaction with specific cellular signaling pathways.

Celecoxib and COX-2 Inhibition

Celecoxib's anti-inflammatory and analgesic effects are primarily due to its selective inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2]

Probucol and Reverse Cholesterol Transport

Probucol's cardioprotective effects are attributed to its antioxidant properties and its ability to enhance reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[15][16] It is thought to upregulate the ATP-binding cassette transporter A1 (ABCA1).[15]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. marinebiology.pt [marinebiology.pt]

- 10. benchchem.com [benchchem.com]

- 11. Plant‐Based Natural Bioactive Compounds 2,4‐Ditert‐Butylphenolas: A Potential Candidates Against SARS‐Cov‐2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]